molecular formula C10H12FN B13053854 1-(2-Fluoro-4-methylphenyl)prop-2-enylamine

1-(2-Fluoro-4-methylphenyl)prop-2-enylamine

Cat. No.: B13053854
M. Wt: 165.21 g/mol
InChI Key: SOLNTMCIYSXTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methylphenyl)prop-2-enylamine is an organic compound with the molecular formula C10H12FN It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enylamine group

Preparation Methods

The synthesis of 1-(2-Fluoro-4-methylphenyl)prop-2-enylamine typically involves the following steps:

Chemical Reactions Analysis

1-(2-Fluoro-4-methylphenyl)prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)prop-2-enylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)prop-2-enylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the prop-2-enylamine group allows the compound to form specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(2-Fluoro-4-methylphenyl)prop-2-enylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h3-6,10H,1,12H2,2H3

InChI Key

SOLNTMCIYSXTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C=C)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.